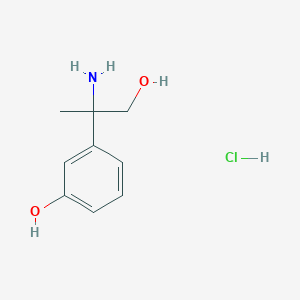

3-(2-Amino-1-hydroxypropan-2-yl)phenol hydrochloride

Descripción general

Descripción

3-(2-Amino-1-hydroxypropan-2-yl)phenol hydrochloride is a chemical compound with the molecular formula C9H14ClNO2 and a molecular weight of 203.67 g/mol . This compound is often used in research settings and has various applications in chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Amino-1-hydroxypropan-2-yl)phenol hydrochloride typically involves the reaction of 3-(2-Amino-1-hydroxypropan-2-yl)phenol with hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with additional steps for purification and quality control to meet industrial standards.

Análisis De Reacciones Químicas

Types of Reactions

3-(2-Amino-1-hydroxypropan-2-yl)phenol hydrochloride can undergo various types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce quinones, while reduction can yield amines or alcohols .

Aplicaciones Científicas De Investigación

Chemistry

In the realm of organic synthesis, 3-(2-Amino-1-hydroxypropan-2-yl)phenol hydrochloride serves as a valuable reagent. It can participate in various chemical reactions such as:

- Oxidation : Leading to the formation of quinones or other oxidized derivatives.

- Reduction : Converting the compound into its corresponding amine or alcohol derivatives.

- Substitution : Engaging in nucleophilic substitution reactions.

These reactions enable the synthesis of complex molecules that may exhibit enhanced pharmacological properties .

Biology

The compound's biological activity has been extensively studied, particularly concerning its interaction with adrenergic receptors. It acts as a sympathomimetic agent, primarily functioning on alpha-1 adrenergic receptors, which makes it useful in managing conditions like hypotension. Research indicates that it can lead to vasoconstriction and increased blood pressure through these interactions .

Table 1: Biological Activity Overview

| Activity Type | Mechanism | Application Area |

|---|---|---|

| Sympathomimetic | Alpha-1 adrenergic receptor agonism | Treatment of hypotension |

| Enzyme Interaction | Modulation of neurotransmitter systems | Neurological disorders |

Medicine

In medical research, this compound is being investigated for its potential therapeutic properties. Its role as a precursor for drug development is significant due to its unique structural characteristics that allow it to interact with various biological targets .

Case Study: Therapeutic Applications

A study examining the effects of this compound on cardiovascular health found that it effectively increased vascular resistance in animal models, suggesting potential for developing new treatments for hypotension . Further investigations are needed to explore its efficacy and safety in human subjects.

Industrial Applications

The compound is also utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for formulating products in various sectors, including pharmaceuticals and nutraceuticals. The ability to modify its structure through chemical reactions opens avenues for creating tailored compounds with specific functional properties .

Mecanismo De Acción

The mechanism of action of 3-(2-Amino-1-hydroxypropan-2-yl)phenol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, affecting biochemical pathways and cellular functions. Detailed studies on its mechanism of action are still ongoing, and more research is needed to fully understand its effects .

Comparación Con Compuestos Similares

Similar Compounds

3-(2-Hydroxypropan-2-yl)phenol: This compound has a similar structure but lacks the amino group, which can significantly alter its chemical properties and reactivity.

2-Amino-1-phenylethanol: Another structurally similar compound, differing in the position of the hydroxyl group and the absence of the phenol ring.

Uniqueness

3-(2-Amino-1-hydroxypropan-2-yl)phenol hydrochloride is unique due to the presence of both amino and hydroxyl groups on the phenol ring, which allows it to participate in a wide range of chemical reactions and interact with various biological targets .

Actividad Biológica

3-(2-Amino-1-hydroxypropan-2-yl)phenol hydrochloride, a compound with the molecular formula C9H14ClNO and a molecular weight of approximately 203.67 g/mol, is recognized for its significant biological activities, particularly its interaction with adrenergic receptors. This article explores its biological activity, mechanisms, and potential therapeutic applications through a detailed examination of research findings, including data tables and case studies.

Chemical Structure and Properties

The compound features a phenolic structure with an amino group and a hydroxy group attached to a propan-2-yl chain. Its unique structure contributes to its biological properties and pharmacological potential. The compound primarily acts as a sympathomimetic agent, particularly influencing alpha-1 adrenergic receptors, which are crucial in regulating vascular tone and blood pressure.

This compound exhibits several biological activities:

- Vasoconstriction : It functions as a vasoconstrictor by selectively binding to alpha-1 adrenergic receptors, leading to increased vascular resistance and elevated blood pressure. This property is particularly useful in clinical settings for managing hypotension.

- Neurotransmitter Modulation : Preliminary studies suggest potential roles in modulating neurotransmitter systems, which may have implications for treating neurological disorders.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

| Biological Activity | Description | References |

|---|---|---|

| Vasoconstriction | Increases vascular resistance through alpha-1 adrenergic receptor activation | |

| Sympathomimetic Effects | Mimics sympathetic nervous system activity, useful in hypotension treatment | |

| Antioxidant Properties | Exhibits free radical scavenging activity, potentially protecting against oxidative stress | |

| Neurotransmitter Interaction | Possible modulation of neurotransmitter pathways, relevant for neurological conditions |

Case Studies and Research Findings

Several studies have investigated the pharmacological properties of this compound:

- Adrenergic Receptor Binding : A study demonstrated that the compound selectively binds to alpha-1 adrenergic receptors, leading to significant vasoconstriction in animal models. This finding supports its therapeutic use in managing low blood pressure conditions.

- Antioxidant Activity : Research has shown that the compound can scavenge free radicals effectively. This antioxidant property suggests potential applications in preventing oxidative stress-related diseases.

- Neuropharmacological Studies : Investigations into the modulation of neurotransmitter systems indicated that this compound might influence neurotransmitter release or receptor sensitivity, paving the way for further exploration in treating neurological disorders.

Comparison with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Aspects |

|---|---|---|

| 4-(2-Amino-1-hydroxypropan-2-yl)phenol | Similar amino and hydroxy groups | Different positional isomer affecting receptor binding |

| 3-(4-Hydroxyphenyl)-L-alanine | Contains a phenolic hydroxyl and amino group | Exhibits distinct biological roles as neurotransmitter |

| 3-Amino-4-hydroxyphenylacetone | Acetone side chain instead of propan-2-yl | Altered pharmacokinetics due to structural differences |

The uniqueness of this compound lies in its specific receptor affinity and resultant pharmacological profile, distinguishing it from these similar compounds.

Propiedades

IUPAC Name |

3-(2-amino-1-hydroxypropan-2-yl)phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2.ClH/c1-9(10,6-11)7-3-2-4-8(12)5-7;/h2-5,11-12H,6,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNPBQKFBKKVMOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(C1=CC(=CC=C1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.